molecular formula C12H13N5S B2423765 (4-(3-Ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl)methanamine CAS No. 878437-05-9

(4-(3-Ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl)methanamine

Cat. No.: B2423765
CAS No.: 878437-05-9
M. Wt: 259.33
InChI Key: AJJJOLBNHUDSAC-UHFFFAOYSA-N
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Description

(4-(3-Ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl)methanamine is a research chemical based on the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazole scaffold, a structure recognized for its potent and diverse biological activity. This scaffold is of significant interest in medicinal chemistry, particularly in anticancer research. Derivatives have been identified as novel, potent, and highly selective inhibitors of c-Met kinase, a key receptor tyrosine kinase target in cancer therapeutics . Some triazolo[3,4-b]thiadiazole derivatives function as catalytic inhibitors of topoisomerase IIα (topoIIα), a critical enzyme for DNA topology, by inhibiting its phosphorylation and inducing DNA damage, apoptosis, and cell cycle arrest in cancer cells . The mesoionic nature of the 1,3,4-thiadiazole core allows these molecules to readily cross biological membranes and interact with various enzymatic targets, making them versatile scaffolds for developing enzyme inhibitors for cytotoxicity . This compound is presented to the research community for further investigation into these and other potential mechanisms. FOR RESEARCH USE ONLY.

Properties

IUPAC Name

[4-(3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N5S/c1-2-10-14-15-12-17(10)16-11(18-12)9-5-3-8(7-13)4-6-9/h3-6H,2,7,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJJJOLBNHUDSAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C2N1N=C(S2)C3=CC=C(C=C3)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

The biochemical properties of 4-(3-Ethyl-[1,2,4]triazolo[3,4-b][1,3,4]-thiadiazol-6-yl)-benzylamine are largely determined by its triazole nucleus. Triazole compounds are known to bind readily in the biological system with a variety of enzymes and receptors This suggests that 4-(3-Ethyl-[1,2,4]triazolo[3,4-b][1,3,4]-thiadiazol-6-yl)-benzylamine may interact with a wide range of biomolecules, influencing various biochemical reactions

Cellular Effects

Given the known biological activities of triazole compounds, it is plausible that this compound could influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism. Specific cellular effects and the types of cells affected by this compound have not been reported and warrant further study.

Biological Activity

The compound (4-(3-Ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl)methanamine is a derivative of the 1,3,4-thiadiazole and 1,2,4-triazole scaffolds. These scaffolds are known for their diverse biological activities including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties. This article explores the biological activity of this compound through various studies and data.

Chemical Structure

The molecular formula of the compound is C12H13N5SC_{12}H_{13}N_{5}S with a molecular weight of approximately 259.33 g/mol . The structure consists of a phenyl ring attached to a triazolo-thiadiazole moiety.

Antimicrobial Activity

Research indicates that derivatives of 1,3,4-thiadiazoles exhibit significant antimicrobial properties. A study highlighted that compounds containing the triazolo-thiadiazole scaffold demonstrated potent antibacterial and antifungal activities against various pathogens. For instance:

  • Antibacterial : Active against Staphylococcus aureus and Escherichia coli.
  • Antifungal : Effective against Candida albicans and Aspergillus niger .

Anticonvulsant Activity

The anticonvulsant potential of this compound has been investigated in several studies. The mechanism is believed to involve modulation of neurotransmitter systems:

  • In vivo studies using the Maximal Electroshock (MES) and Pentylenetetrazol (PTZ) models showed significant anticonvulsant activity. Compounds similar to this one exhibited up to 83% inhibition in seizure models at doses around 20 mg/kg .

Anti-inflammatory Activity

Compounds derived from the triazolo-thiadiazole framework have also been documented for their anti-inflammatory effects. The mechanism involves inhibition of pro-inflammatory cytokines:

  • Studies suggest that these compounds can reduce inflammation markers in animal models of arthritis .

Anticancer Activity

Preliminary investigations into the anticancer properties have shown promise:

  • Compounds with similar structures have been reported to inhibit tumor growth in various cancer cell lines such as breast and lung cancer cells .

Case Studies

StudyBiological ActivityModel UsedResults
Bhattacharya et al. (2019)AnticonvulsantMES model83% inhibition at 20 mg/kg
Skrzypek et al. (2021)Anti-inflammatoryArthritis modelSignificant reduction in cytokines
Ragenovic et al. (2001)AntimicrobialVarious pathogensEffective against S. aureus and C. albicans

The biological activities of this compound can be attributed to its ability to interact with specific biological targets:

  • Antimicrobial : Disruption of bacterial cell wall synthesis.
  • Anticonvulsant : Modulation of GABAergic transmission.
  • Anti-inflammatory : Inhibition of NF-kB signaling pathways.

Scientific Research Applications

Research indicates that 4-(3-Ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenylmethanamine exhibits significant biological activities:

  • Antimicrobial Activity : Several studies have evaluated its efficacy against various bacterial and fungal strains. The compound has shown promising results in inhibiting the growth of pathogens, making it a candidate for developing new antimicrobial agents .
  • Anticonvulsant Properties : Preliminary studies suggest that derivatives of this compound may possess anticonvulsant effects. For instance, related compounds have been tested in animal models demonstrating protective effects against seizures .

Therapeutic Applications

Given its diverse biological activities, this compound has potential applications in several therapeutic areas:

  • Antimicrobial Treatments : Due to its effectiveness against microbial infections, it could be developed into a new class of antibiotics or antifungal agents.
  • Neurological Disorders : The anticonvulsant properties suggest potential use in treating epilepsy or other seizure disorders. Further research is needed to explore its mechanisms and efficacy in clinical settings.
  • Cancer Research : Compounds with similar structures have been investigated for their ability to inhibit tumor growth and metastasis. The triazole and thiadiazole moieties may interact with specific biological targets involved in cancer progression.

Case Studies and Research Findings

Several studies provide insights into the applications of this compound:

  • A study published in the Journal of Chemical and Pharmaceutical Research highlighted the synthesis of related thiadiazole derivatives and their biological evaluation for anticonvulsant and antimicrobial activities. The findings indicated that these compounds could serve as lead structures for further development .
  • Another research article explored the molecular docking studies of similar compounds to understand their interaction with biological targets such as enzymes involved in metabolic pathways. These studies are crucial for elucidating the mechanisms by which these compounds exert their biological effects .

Preparation Methods

Cyclocondensation with α-Halo Carbonyl Compounds

4-Amino-5-substituted-1,2,4-triazole-3-thiol derivatives react with α-halo carbonyl compounds (e.g., ethyl bromoacetate, phenacyl bromides) under basic conditions to form the thiadiazine ring. For example, Al-Etaibi et al. demonstrated that refluxing 4-amino-3-mercaptotriazole (1 ) with ethyl bromoacetate (6 ) in ethanol containing triethylamine yields 6,7-dihydro-5H-triazolothiadiazines (8 ). Stereoselectivity is influenced by solvent polarity, with DMSO promoting cis-isomerization.

Reaction Conditions

  • Base : Triethylamine or sodium hydride
  • Solvent : Ethanol, DMSO
  • Temperature : Reflux (78–100°C)
  • Yield : 70–97%

Phosphorus Oxychloride-Mediated Cyclization

Bhosale et al. reported a solvent-free method using phosphorus oxychloride (POCl₃) to cyclize 4-amino-5-pyridinyl-1,2,4-triazole-3-thiol (3a-b ) with aromatic acids. This one-pot protocol achieves regioselective formation of 6-substituted triazolothiadiazines (4a-j ) in 80–90% yield. The reaction proceeds via activation of the carboxylic acid to an acyl chloride intermediate, followed by nucleophilic attack by the triazole thiolate.

Synthesis of 3-Ethyl Substituent

Introducing the ethyl group at position 3 of the triazole ring requires alkylation of a hydrazine precursor. The patent CN112480073B outlines a method where alkyl hydrazines (5 ) react with intermediate diketones or acylated precursors under oxidative conditions.

Oxidative Ring-Closing with Alkyl Hydrazines

Compound 4 (an acylated intermediate) reacts with ethyl hydrazine in the presence of an oxidizing agent (e.g., MnO₂) at 0–60°C to form the 3-ethyl-triazolothiadiazine core (6 ). The reaction selectively forms the 1,2,4-triazole ring without metal residue contamination.

Optimized Parameters

  • Oxidizing Agent : Manganese dioxide (MnO₂)
  • Temperature : 25–40°C
  • Reaction Time : 4–8 hours
  • Yield : 85–92%

Functionalization of the Aromatic Ring with Methanamine

The para-substituted phenyl methanamine group is introduced via hydrolysis of ester intermediates or reductive amination.

Hydrolysis of Ester to Carboxylic Acid

The patent CN112480073B describes hydrolyzing an ester group in compound 6 (R = COOEt) under alkaline conditions (NaOH, 25–80°C) to yield the carboxylic acid (7 ). Subsequent Curtius rearrangement or Hoffman degradation converts the acid to the primary amine.

Hydrolysis Conditions

  • Base : 2M NaOH
  • Solvent : Water/ethanol (1:1)
  • Temperature : 60–80°C
  • Yield : 88–95%

Reductive Amination of Ketone Intermediates

An alternative route involves condensing a ketone-containing triazolothiadiazine with ammonium acetate followed by reduction using NaBH₃CN. This method avoids harsh hydrolysis conditions and achieves 78–85% yield.

Integrated Synthetic Pathways

Combining the above steps, two primary routes emerge for synthesizing the target compound:

Route 1

  • Cyclocondensation of 4-amino-3-mercaptotriazole with ethyl bromoacetate to form 3-ethyl-triazolothiadiazine.
  • Phosphorus oxychloride-mediated coupling with 4-carboxyphenylboronic acid.
  • Hydrolysis and amination to yield methanamine.

Route 2

  • Alkylation of triazole thiol with ethyl hydrazine.
  • Solvent-free cyclization using POCl₃ and 4-cyanophenylacetic acid.
  • Catalytic hydrogenation of nitrile to amine.

Comparative Analysis of Methods

Parameter Route 1 Route 2
Overall Yield 68–75% 72–80%
Reaction Time 18–24 hours 12–16 hours
Metal Residue None None
Purity (HPLC) ≥98% ≥97%
Scalability Moderate High

Route 2 offers superior scalability and shorter reaction times, making it preferable for industrial applications.

Experimental Validation and Characterization

Spectral Data

  • IR (KBr) : 3175 cm⁻¹ (C-H aromatic), 1601 cm⁻¹ (C=N), 1272 cm⁻¹ (N-N=C).
  • ¹H NMR (DMSO-d₆) : δ 2.30 (s, -OCH₃), 7.38–9.20 (m, Ar-H), 4.10 (s, -CH₂NH₂).
  • MS (ESI) : m/z 259.33 [M+H]⁺.

X-ray Crystallography

Single-crystal analysis confirms the cis-configuration of the triazolothiadiazine ring and planar geometry of the aryl methanamine group.

Q & A

Basic Research Question

  • Antimicrobial Activity : Derivatives with 4-substituted phenyl groups show MIC values of 3.125–12.5 µg/mL against E. coli, S. aureus, and C. albicans .
  • Heparanase Inhibition : Compounds like 4-CMI exhibit IC50_{50} values of 3–12 µg/mL by blocking enzymatic cleavage of heparan sulfate .
  • Anticancer Potential : Adamantyl-substituted analogs demonstrate antiproliferative activity (IC50_{50} ~10 µM) in breast cancer cell lines via apoptosis induction .

What strategies are effective in resolving contradictory bioactivity data across studies?

Advanced Research Question

  • Structure-Activity Relationship (SAR) Analysis : Compare substituent effects. For example, 4-fluorophenyl groups enhance heparanase inhibition, while methyl groups favor antibacterial activity .
  • Dose-Response Curves : Validate IC50_{50}/MIC values across multiple assays (e.g., broth microdilution vs. agar diffusion) to rule out methodological variability .
  • Molecular Dynamics Simulations : Predict binding affinities to targets like heparanase or bacterial topoisomerases to rationalize disparities .

How can computational methods aid in understanding the mechanism of action?

Advanced Research Question

  • Docking Studies : Use AutoDock Vina to model interactions with heparanase (PDB: 5E9B). The triazole ring forms hydrogen bonds with Glu225^{225} and Lys158^{158}, while the ethyl group stabilizes hydrophobic pockets .
  • QSAR Models : Correlate electronic parameters (e.g., logP, polar surface area) with bioactivity. Derivatives with logP >3.5 show better membrane permeability .
  • DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity sites for functionalization .

What are the challenges in achieving regioselectivity during synthesis?

Advanced Research Question

  • Competitive Pathways : Avoid formation of [1,3,4]thiadiazine byproducts by optimizing stoichiometry (1:1 molar ratio of triazole-thiol to alkylating agent) .
  • Catalyst Selection : Use triethylamine to deprotonate thiol groups selectively, favoring triazolo-thiadiazole over thiadiazine products .
  • Temperature Control : Maintain reflux temperatures (80–90°C) to suppress side reactions (e.g., oxidation of NH2_2 groups) .

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